2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with phenyl and phenoxy groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the phenyl and phenoxy substituents. Common reagents used in these reactions include methylsulfanylbenzene, phenoxybenzene, and acetic anhydride. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, strong bases like sodium hydride (NaH), and solvents like DMF or DCM.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and substituted phenyl derivatives, depending on the specific reaction pathway and conditions.
Scientific Research Applications
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonyl phenyl)-6-oxopyridazin-1(6H)-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenolic compounds: These compounds contain phenol moieties and exhibit similar biological activities, such as antimicrobial and antioxidant properties.
Uniqueness
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C25H21N3O3S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C25H21N3O3S/c1-32-22-13-7-18(8-14-22)23-15-16-25(30)28(27-23)17-24(29)26-19-9-11-21(12-10-19)31-20-5-3-2-4-6-20/h2-16H,17H2,1H3,(H,26,29) |
InChI Key |
MDBSAYPYANEDRT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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